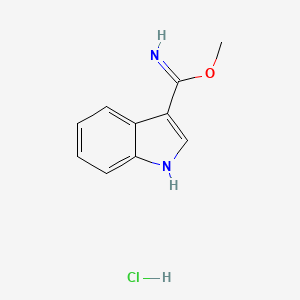

![molecular formula C10H9ClF3NO B1436969 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine CAS No. 1266475-62-0](/img/structure/B1436969.png)

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine

Overview

Description

“3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine” is a synthetic organic compound1. It has been extensively studied due to its unique physical and chemical properties, including its high thermal stability, high solubility in water, and high biological activity1.

Synthesis Analysis

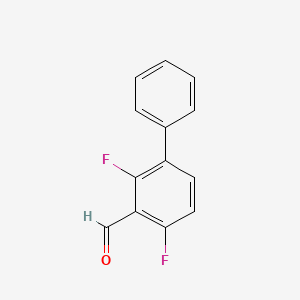

Unfortunately, I couldn’t find specific information on the synthesis of “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine”. However, related compounds such as “2-Chloro-5-(trifluoromethyl)phenylboronic acid” have been used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction2.Molecular Structure Analysis

The molecular structure of “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine” is not available in the search results. However, a related compound, “2-Chloro-5-(trifluoromethyl)phenol”, has a molecular formula of CHClFO with an average mass of 196.554 Da3.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine”. However, related compounds such as “2-Chloro-5-(trifluoromethyl)phenylboronic acid” have been used in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine” are not available in the search results. However, a related compound, “2-Chloro-5-(trifluoromethyl)phenol”, has a density of 1.5±0.1 g/cm 3, a boiling point of 171.3±0.0 °C at 760 mmHg, and a flash point of 46.1±0.0 °C3.Scientific Research Applications

Synthesis and Chemical Properties

Azetidines, including 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine, are recognized for their role in accessing underexplored chemical spaces useful for drug discovery. Techniques such as the calcium(II)-catalyzed Friedel-Crafts reaction have been employed to synthesize 3,3-diarylazetidines, showcasing the potential of azetidines in the preparation of drug-like compounds through derivatization processes (Denis et al., 2018). Additionally, azetidines serve as precursors for diverse CF3-containing compounds, demonstrating their versatility in synthetic organic chemistry (Kenis et al., 2012).

Application in Medicinal Chemistry

Azetidine derivatives have been explored for their potential in developing new therapeutic agents. For instance, azetidines have been used as building blocks for the synthesis of trifluoromethyl-containing aminopropanes and other bioactive molecules, showcasing their role in medicinal chemistry and drug design (Dao Thi et al., 2018). Additionally, certain azetidin-2-one derivatives have shown promising antiproliferative activity against human breast cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Chimento et al., 2013).

Agricultural Applications

Research on azetidine derivatives extends into agrochemical applications, where these compounds have been evaluated for their insecticidal properties. Notably, some azetidine-based compounds exhibit significant insecticidal activity, suggesting their potential use in developing novel pesticides (Jain et al., 2013).

Safety And Hazards

The safety and hazards of “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine” are not specified in the search results.

Future Directions

The future directions of “3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine” are not specified in the search results.

Please note that this information is based on the search results and may not be completely accurate or comprehensive. For more detailed information, please refer to relevant scientific literature or consult with a chemical expert.

properties

IUPAC Name |

3-[2-chloro-5-(trifluoromethyl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSHKKRKNOXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)